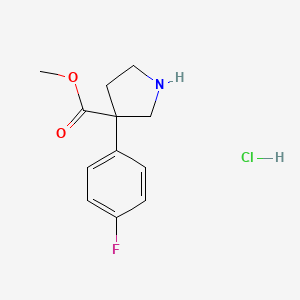

Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride

Description

Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride is a pyrrolidine derivative featuring a fluorophenyl substituent at the 3-position of the heterocyclic ring and a methyl ester group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. Pyrrolidine scaffolds are widely explored in drug discovery due to their conformational rigidity and ability to interact with biological targets, such as enzymes and receptors .

Properties

IUPAC Name |

methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2.ClH/c1-16-11(15)12(6-7-14-8-12)9-2-4-10(13)5-3-9;/h2-5,14H,6-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWARIMHCOZCOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNC1)C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with the pyrrolidine ring.

Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:

Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.

Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorophenyl group to a non-fluorinated phenyl group.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols, non-fluorinated phenyl derivatives.

Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Substituent Modifications

- Target Compound: Substituent: 4-Fluorophenyl at pyrrolidine-3-position. Functional Group: Methyl ester. Molecular Formula: Estimated as C₁₂H₁₄FNO₂·HCl (molecular weight ~263.7 g/mol).

- Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 1630945-13-9): Substituent: 4-Chlorophenyl at pyrrolidine-4-position. Molecular Formula: C₁₂H₁₅Cl₂NO₂ (276.16 g/mol). Key Difference: Chlorine substituent increases molecular weight and lipophilicity compared to fluorine .

- trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 1236862-40-0): Substituent: 4-Fluorophenyl at pyrrolidine-4-position.

Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 2140264-93-1):

Functional Group Variations

Physicochemical Properties

Key Observations :

- Fluorine’s electronegativity improves solubility, while chlorine and trifluoromethyl groups increase lipophilicity.

- Carboxylic acid derivatives exhibit the highest solubility but may require prodrug strategies for bioavailability.

Biological Activity

Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound consists of a pyrrolidine ring substituted with a 4-fluorophenyl group and a carboxylate moiety. Its hydrochloride form enhances solubility, making it suitable for various pharmacological applications. The molecular formula is with a molecular weight of approximately 259.71 g/mol.

This compound exhibits its biological effects primarily through:

- Receptor Binding : The fluorophenyl group enhances binding affinity to specific receptors, modulating their activity, which can lead to various therapeutic effects.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, contributing to its potential as a therapeutic agent.

Biological Activities

The compound has been investigated for several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against bacterial strains, with some compounds showing minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Neuropharmacological Effects : Research indicates potential modulation of neurotransmitter systems, particularly dopamine and serotonin pathways, which may influence mood and cognition.

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Case Studies and Experimental Data

- Antimicrobial Activity :

-

Neuropharmacological Studies :

- In vitro assays indicated that the compound may act as a modulator of neurotransmitter receptors. For instance, it showed promising results in binding studies with serotonin receptors, which could translate into mood-enhancing properties.

- Cytotoxicity Against Cancer Cells :

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound in comparison to related compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| This compound | Antimicrobial, Neuropharmacological | High binding affinity to receptors |

| Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate | Anticancer | Selective cytotoxicity against tumor cells |

| Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate | Psychoactive properties | Influences mood via serotonin pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.